![molecular formula C14H13Cl2N3O4S B3019348 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide CAS No. 1111491-40-7](/img/structure/B3019348.png)
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and catalysis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure and geometry of these compounds are crucial for understanding their properties and potential applications. The pyridine-2,6-dicarboxamide derivative was analyzed using density functional theory (DFT) calculations, which provided insights into its vibrational frequencies, NMR chemical shifts, and the effect of solvents on its geometry and energies . This level of analysis is essential for a detailed understanding of the molecular structure of 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their catalytic and biological activities. The pyridine-2,6-dicarboxamide derivative exhibited catalytic activity in the transfer hydrogenation reaction of ketones, which suggests that similar compounds could also serve as catalysts in organic reactions . Additionally, the antibacterial activities of these compounds against various bacteria were evaluated, indicating their potential in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and can be studied through experimental and computational methods. For the pyridine-2,6-dicarboxamide derivative, properties such as vibrational frequencies, NMR chemical shifts, and thermodynamic properties were calculated and compared with experimental data . These properties are influenced by factors like intermolecular hydrogen bonding and solvent effects, which were also studied . Understanding these properties is crucial for the development and application of new compounds like 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
The compound likely participates in Suzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes . The compound’s interaction with palladium catalysts and organoboron reagents could lead to changes in these pathways.
Pharmacokinetics
The compound’s participation in suzuki–miyaura coupling reactions suggests that it might be readily prepared and generally environmentally benign .
Result of Action
The compound’s action likely results in the formation of new carbon–carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions often depends on the use of mild and functional group tolerant reaction conditions . Therefore, the compound’s action might be more effective under such conditions.
properties
IUPAC Name |
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S/c1-19(23-2)24(21,22)10-5-3-9(4-6-10)17-14(20)13-11(15)7-8-12(16)18-13/h3-8H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASJYXMSLDTEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

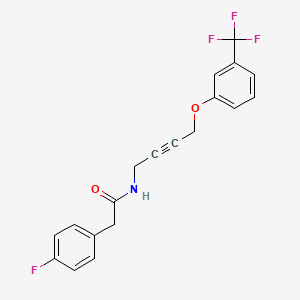
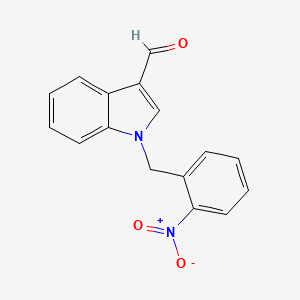
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)
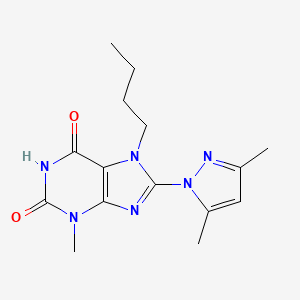

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)
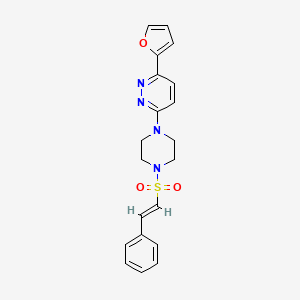
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)
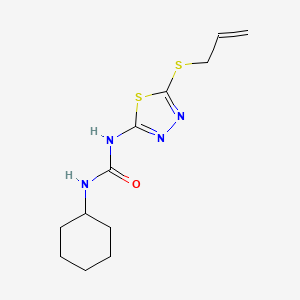
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)